molecular formula C15H10ClN3O4 B5759565 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5759565
M. Wt: 331.71 g/mol
InChI Key: ALAKZKZUSKGPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as CBNQ, is a chemical compound that belongs to the class of quinoxalinone derivatives. CBNQ has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it exerts its biological effects through the inhibition of various enzymes. For example, 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity, which can protect cells against oxidative stress. 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to exhibit anti-inflammatory activity, which can reduce inflammation in the body. Additionally, 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit neuroprotective activity, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. However, one of the limitations of 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One potential area of research is the development of 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone analogs with improved solubility and biological activity. Another potential area of research is the investigation of the mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone and its potential therapeutic applications in various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to determine the safety and toxicity of 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in humans.

Synthesis Methods

4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through several methods. One of the commonly used methods involves the reaction between 4-chloro-3-nitrobenzoyl chloride and 2,3-dihydroquinoxalin-4(1H)-one in the presence of a base such as triethylamine. The reaction mixture is then refluxed in a suitable solvent such as dichloromethane to yield 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.

Scientific Research Applications

4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been reported to exhibit potent antitumor activity against several cancer cell lines.

properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-10-6-5-9(7-13(10)19(22)23)15(21)18-8-14(20)17-11-3-1-2-4-12(11)18/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAKZKZUSKGPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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